5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid

CAS No.: 98370-46-8

Cat. No.: VC2372968

Molecular Formula: C14H8FNO3

Molecular Weight: 257.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98370-46-8 |

|---|---|

| Molecular Formula | C14H8FNO3 |

| Molecular Weight | 257.22 g/mol |

| IUPAC Name | 5-fluoro-9-oxo-10H-acridine-4-carboxylic acid |

| Standard InChI | InChI=1S/C14H8FNO3/c15-10-6-2-4-8-12(10)16-11-7(13(8)17)3-1-5-9(11)14(18)19/h1-6H,(H,16,17)(H,18,19) |

| Standard InChI Key | NWUASPKZTXJPOV-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)C(=O)O)NC3=C(C2=O)C=CC=C3F |

| Canonical SMILES | C1=CC2=C(C(=C1)C(=O)O)NC3=C(C2=O)C=CC=C3F |

Introduction

Chemical Properties and Structure

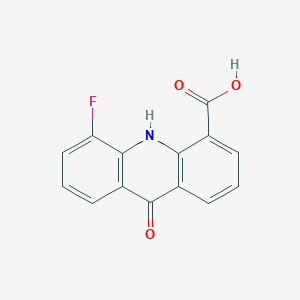

The chemical and structural properties of 5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid play a crucial role in determining its biological activity and potential applications. This compound features a tricyclic structure characteristic of acridine derivatives, with specific modifications that enhance its pharmaceutical relevance.

Physical and Chemical Properties

5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid is characterized by specific molecular parameters that define its physical and chemical behavior. The compound exists as a solid powder at room temperature and possesses several distinctive properties that contribute to its reactivity and interactions with biological systems.

Table 1: Physical and Chemical Properties of 5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid

| Property | Value |

|---|---|

| CAS Number | 98370-46-8 |

| Molecular Formula | C14H8FNO3 |

| Molecular Weight | 257.22 g/mol |

| Physical State | Solid powder |

| Storage Temperature | Room temperature |

| Typical Purity | 95% |

Structural Identifiers

For precise identification in chemical databases and scientific literature, 5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid can be referenced using various standardized structural identifiers. These identifiers provide unambiguous ways to represent the compound's structure in computational chemistry applications and database searches.

Table 2: Structural Identifiers of 5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid

| Identifier Type | Value |

|---|---|

| IUPAC Name | 5-fluoro-9-oxo-10H-acridine-4-carboxylic acid |

| InChI | InChI=1S/C14H8FNO3/c15-10-6-2-4-8-12(10)16-11-7(13(8)17)3-1-5-9(11)14(18)19/h1-6H,(H,16,17)(H,18,19) |

| InChI Key | NWUASPKZTXJPOV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)C(=O)O)NC3=C(C2=O)C=CC=C3F |

The molecular structure incorporates several functional groups that define its chemical behavior. The tricyclic core provides a rigid framework, while the fluorine substituent and carboxylic acid group introduce specific electronic and steric effects that influence the compound's interactions with biological targets . These structural features collectively determine the compound's pharmacological profile and potential therapeutic applications.

Biological Activities

The biological activities of 5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid have been a focal point of research, with particular emphasis on its anticancer and antimicrobial properties. Understanding these activities provides valuable insights into the compound's potential therapeutic applications.

Antimicrobial Activities

5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid has demonstrated significant antimicrobial properties against various bacterial strains. This activity makes it a potential candidate for development as an antimicrobial agent, particularly in the context of increasing antibiotic resistance.

Preliminary studies suggest that the compound possesses antimicrobial activity against several bacterial strains, including:

-

Staphylococcus aureus (Gram-positive bacterium)

-

Escherichia coli (Gram-negative bacterium)

The antimicrobial mechanisms of acridine derivatives typically involve interaction with bacterial DNA, leading to disruption of essential cellular processes. The fluorine substituent at position 5 may enhance the compound's ability to penetrate bacterial cell membranes and interact with intracellular targets. Additionally, the carboxylic acid group at position 4 may facilitate binding to specific bacterial enzymes or receptors, contributing to the compound's antimicrobial effects.

Research on related acridine and acridone derivatives has established their potential as antimicrobial agents, with activities against various bacterial and fungal pathogens . The structural features of 5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid suggest that it may share similar antimicrobial properties, potentially with unique specificity or potency due to its distinctive substitution pattern.

Structure-Activity Relationships

Understanding the relationship between the structural features of 5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid and its biological activities is crucial for rational drug design and optimization. Several key structural elements contribute to the compound's biological properties and determine its interaction with molecular targets.

Key Structural Features

The biological activity of 5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid is influenced by several critical structural elements:

-

Fluorine Atom at Position 5: The fluorine substituent significantly impacts the compound's electronic properties and reactivity. Fluorine atoms are known to enhance metabolic stability and can influence a compound's lipophilicity and membrane permeability. In 5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid, the fluorine atom may enhance the compound's ability to form hydrogen bonds and interact with specific targets.

-

Carboxylic Acid Group at Position 4: This functional group plays a crucial role in the compound's biological activity by facilitating binding to enzymes and receptors. The carboxylic acid moiety can participate in ionic interactions and hydrogen bonding with target proteins, potentially influencing the compound's affinity and selectivity.

-

Tricyclic Acridine Core: The rigid tricyclic structure provides a framework for optimal spatial arrangement of functional groups and contributes to the compound's ability to intercalate into DNA, which is a common mechanism of action for acridine derivatives.

-

9-Oxo Group: This characteristic feature of acridone derivatives influences the compound's electronic distribution and reactivity, potentially affecting its interaction with biological targets.

Comparative Analysis with Structural Analogs

Comparing 5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid with structurally related compounds provides valuable insights into how specific structural modifications influence biological activity.

Table 3: Comparison with Structural Analogs

Research on acridine derivatives has demonstrated that the position and nature of substituents significantly influence their biological activities. For example, studies on 9-alkylamino acridines have shown that the length of the alkylamine substituent at the 9-position affects both antimicrobial activity and DNA intercalation properties, with longer chains generally associated with increased antimicrobial potency but decreased DNA intercalation .

Similarly, the position of substituents on the acridine ring system can dramatically affect activity, as evidenced by comparison of compounds with varying substitution patterns. The presence of electron-donating or electron-withdrawing groups at different positions can modulate the compound's electronic properties, influencing its interaction with biological targets .

Research Applications and Future Perspectives

5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid presents numerous opportunities for research applications across multiple disciplines, from medicinal chemistry to chemical biology. The compound's unique structural features and biological activities make it a valuable subject for various investigations.

Future Research Directions

Several promising directions for future research on 5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid include:

-

Detailed Mechanistic Studies: Further investigation into the precise mechanisms of the compound's anticancer and antimicrobial activities could provide valuable insights for drug development.

-

Development of Analogs with Enhanced Properties: Synthesis and evaluation of structural analogs could lead to compounds with improved potency, selectivity, or pharmacokinetic properties.

-

Combination Therapy Approaches: Exploration of potential synergistic effects when combined with established therapeutic agents could identify novel treatment strategies.

-

Targeted Delivery Systems: Development of drug delivery systems specifically designed for 5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid and its derivatives could enhance their efficacy and reduce potential side effects.

-

Computational Studies: Molecular modeling and simulation approaches could provide insights into the compound's interaction with specific targets, guiding rational drug design efforts.

As research on acridine derivatives continues to evolve, 5-Fluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid remains a compound of significant interest for medicinal chemistry and drug discovery efforts, with the potential to contribute to the development of novel therapeutic strategies for various diseases.

| Safety Aspect | Details |

|---|---|

| GHS Pictograms | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | Multiple statements related to prevention, response, storage, and disposal |

The compound is classified as an irritant, potentially affecting the skin, eyes, and respiratory system . This classification is consistent with many research chemicals and requires appropriate handling procedures to minimize exposure risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume